Fluazifop-p-butyl

Catalog No.
S614044
CAS No.
79241-46-6
M.F
C19H20F3NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazifop-p-butyl

CAS Number

79241-46-6

Product Name

Fluazifop-p-butyl

IUPAC Name

butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1

InChI Key

VAIZTNZGPYBOGF-CYBMUJFWSA-N

SMILES

Array

Synonyms

Fusilade 5(TM)

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

The exact mass of the compound Fluazifop-P-butyl is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of butyl 2-(4-\{[5-(trifluoromethyl)pyridin-2-yl]oxy\}phenoxy)propanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fluazifop-p-butyl (CAS 79241-46-6) is a highly selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide primarily utilized for the control of annual and perennial grass weeds. As the resolved R-enantiomer of the fluazifop-butyl racemate, it functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. From a procurement and formulation perspective, fluazifop-p-butyl is a lipophilic liquid (LogP = 4.5) that is highly soluble in organic solvents, making it exceptionally well-suited for emulsifiable concentrate (EC) formulations [1]. Its specific esterified structure ensures rapid foliar penetration, while its enantiomeric purity guarantees maximum specific activity per unit of mass, establishing it as a premium active ingredient for agricultural and horticultural weed management [2].

Generic substitution in the procurement of fluazifop-p-butyl often fails due to critical differences in enantiomeric composition and chemical form. Substituting this compound with racemic fluazifop-butyl introduces 50% inactive S-enantiomer, which doubles the required application rate, increases formulation bulk, and unnecessarily elevates the environmental chemical load [1]. Furthermore, attempting to substitute the butyl ester with the free acid form (fluazifop-P) severely compromises field performance; the free acid lacks the necessary lipophilicity to efficiently penetrate the waxy cuticular layer of plant leaves, leading to poor foliar uptake[2]. Finally, replacing it with broader-spectrum ACCase inhibitors or non-selective herbicides eliminates the absolute crop safety margin required for over-the-top application on broadleaf crops, risking severe phytotoxicity and crop loss[3].

Enantiomeric Purity and Application Rate Efficiency

Fluazifop-p-butyl is the purified R-enantiomer (typically 96–99% purity), which contains the entirety of the compound's herbicidal activity. When compared to the racemic mixture (fluazifop-butyl), which contains a 50:50 ratio of R- and S-enantiomers, the pure R-enantiomer achieves equivalent biological efficacy at exactly half the application rate. The S-enantiomer is herbicidally inactive and acts merely as chemical ballast [1].

Evidence DimensionRequired application rate for equivalent herbicidal efficacy
Target Compound DataFluazifop-p-butyl (R-enantiomer): 1x rate (e.g., 105-210 g ai/ha)
Comparator Or BaselineRacemic fluazifop-butyl (50:50 R/S): 2x rate
Quantified Difference50% reduction in required active ingredient mass per hectare
ConditionsField application for grass weed control

Procuring the pure enantiomer halves the required mass of active ingredient, significantly reducing formulation, transport, and storage costs while minimizing environmental chemical loading.

Cuticular Penetration Driven by Esterification

The formulation of fluazifop as a butyl ester (fluazifop-p-butyl) is critical for its post-emergence efficacy. The ester possesses a high octanol-water partition coefficient (LogP = 4.5), which facilitates rapid diffusion through the lipophilic waxy cuticle of plant leaves. In contrast, the unesterified free acid (fluazifop-P) is highly polar and exhibits poor cuticular penetration. Once inside the plant tissue, the ester is rapidly hydrolyzed to the active acid form, which then translocates to the meristematic tissues [1].

Evidence DimensionLipophilicity and foliar uptake efficiency
Target Compound DataFluazifop-p-butyl (ester): LogP = 4.5 (highly lipophilic)
Comparator Or BaselineFluazifop-P (free acid): Highly polar, low cuticular permeability
Quantified DifferenceThe ester form enables rapid cuticular penetration, whereas the free acid is blocked by the epicuticular wax
ConditionsPost-emergence foliar application

Buyers formulating foliar sprays must procure the esterified form to ensure rapid plant uptake and rainfastness, as the free acid will wash off before penetrating the leaf.

pH-Dependent Formulation Stability

The stability of fluazifop-p-butyl is highly dependent on the pH of the aqueous environment, which dictates formulation buffer requirements. Under slightly acidic conditions (pH 5.0), the compound is highly stable, exhibiting a degradation half-life (DT50) of 78 days. However, under alkaline conditions (pH 9.0), it undergoes rapid hydrolysis to fluazifop-P acid, with a DT50 of just 29 hours [1].

Evidence DimensionHydrolytic half-life (DT50)
Target Compound DataFluazifop-p-butyl at pH 5.0: DT50 = 78 days
Comparator Or BaselineFluazifop-p-butyl at pH 9.0: DT50 = 29 hours
Quantified Difference64-fold increase in degradation rate in alkaline vs. acidic conditions
ConditionsAqueous buffer solutions at 25°C

Formulators must procure compatible acidic buffering agents to ensure the shelf-life of emulsifiable concentrates, avoiding alkaline co-formulants that would prematurely degrade the active ingredient.

Target-Site Selectivity for Broadleaf Crop Safety

Fluazifop-p-butyl provides an absolute safety margin for broadleaf (dicot) crops due to target-site selectivity. It specifically binds to and inhibits the eukaryotic-type acetyl-CoA carboxylase (ACCase) present in grass weeds (monocots). Broadleaf crops possess a prokaryotic-type ACCase in their plastids, which is structurally insensitive to aryloxyphenoxypropionate herbicides. This biochemical divergence allows for high-dose over-the-top applications without the phytotoxicity risks associated with non-selective herbicides like glyphosate [1].

Evidence DimensionEnzyme inhibition and crop phytotoxicity
Target Compound DataFluazifop-p-butyl: Inhibits monocot eukaryotic ACCase (0% broadleaf phytotoxicity at label rates)
Comparator Or BaselineNon-selective herbicides (e.g., glyphosate): Inhibits EPSPS in both monocots and dicots (high broadleaf phytotoxicity)
Quantified DifferenceComplete target-site immunity in broadleaf crops vs. universal susceptibility
ConditionsOver-the-top field application in mixed weed/crop environments

This biochemical selectivity makes it the mandatory choice for post-emergence grass control in high-value broadleaf crops like soybeans and cotton, where non-selective herbicides would destroy the yield.

Formulation of Emulsifiable Concentrates (EC) for Agriculture

Leveraging its high LogP (4.5) and solubility in organic solvents, fluazifop-p-butyl is the ideal active ingredient for EC formulations designed for rapid foliar uptake and rainfastness in post-emergence grass weed control[1].

Over-the-Top Weed Management in Dicot Crops

Due to its strict selectivity for eukaryotic ACCase, it is the optimal procurement choice for agricultural operations requiring aggressive grass control within sensitive broadleaf crops (e.g., soybeans, cotton, and stone fruits) without risking phytotoxic yield drag [2].

Analytical Standards for Chiral Pesticide Residue Monitoring

Because the R-enantiomer is the active and regulated form, high-purity fluazifop-p-butyl is required as a primary reference standard for chromatographic (chiral HPLC) environmental and food safety residue testing, distinguishing it from legacy racemic residues [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

383.13444261 Da

Monoisotopic Mass

383.13444261 Da

Heavy Atom Count

27

LogP

4.5 (LogP)

Melting Point

9.0 °C

UNII

N99K0AJ91S

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.20e-07 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

79241-46-6

Wikipedia

Fluazifop-p-butyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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